Betaxolol - 63659-18-7

Betaxolol

Catalog Number: EVT-261784
CAS Number: 63659-18-7
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Betaxolol hydrochloride, (±)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-isopropylamino-2-propanol hydrochloride, is a β1-selective adrenoceptor antagonist. [, ] It is classified as a synthetic aryloxypropanolamine derivative. [] Betaxolol is a valuable tool in scientific research to study the role of β1-adrenoceptors in various biological systems and to explore its potential neuroprotective effects. [, , ]

Dihydrolevobunolol

  • Compound Description: Dihydrolevobunolol is an active metabolite of Levobunolol, exhibiting comparable potency. [] It's formed through the metabolism of Levobunolol in various species, including humans. [] Its specific pharmacological activity regarding β1- or β2-adrenergic receptor antagonism requires further investigation. []
  • Relevance: While Dihydrolevobunolol is a metabolite of Levobunolol, its existence highlights the potential for active metabolites from topically applied drugs in the eye, similar to Betaxolol. This is crucial considering Betaxolol's own active metabolite, Hydroxybetaxolol. []

Hydroxybetaxolol

  • Relevance: As a direct metabolite of Betaxolol, Hydroxybetaxolol's presence, particularly in the eye, underscores the potential for altered pharmacological activity compared to the parent drug. This is critical for understanding Betaxolol's overall effects following topical application. []
  • Compound Description: Timolol, a non-selective β-adrenergic receptor antagonist, serves as a benchmark for comparison in many studies involving Betaxolol. [, , , ] It's commonly used in glaucoma treatment. [, , , ]
  • Relevance: Timolol's non-selective nature helps researchers understand the potential advantages of Betaxolol's β1-selective antagonism. The comparison between these two drugs provides insight into their efficacy, safety, and potential for systemic side effects. [, , , ]

Levobunolol

  • Compound Description: Levobunolol is a non-selective β-adrenergic receptor antagonist, similar to Timolol. [, , ] It's used in managing glaucoma and is metabolized to Dihydrolevobunolol, an equipotent active metabolite. [, , , ]
  • Relevance: Similar to Timolol, contrasting Levobunolol's non-selective β-blockade with Betaxolol's selectivity allows for a better understanding of the benefits and drawbacks of each approach. Comparisons between these drugs are vital for assessing their efficacy, safety, and potential for causing systemic side effects. [, , , ]

Propranolol

  • Compound Description: Propranolol is a non-selective β-adrenergic receptor antagonist. [, , , ] It serves as a point of comparison for Betaxolol, particularly in studies examining membrane stabilizing activity and potential for retinal blood flow effects. [, , , ]
  • Relevance: The structural similarities between Propranolol and Betaxolol, particularly concerning their lack of intrinsic sympathomimetic activity, are crucial in highlighting the potential differences in their pharmacological actions. Specifically, Betaxolol's comparatively lower membrane stabilizing activity suggests a distinct mechanism of action in relaxing retinal microarteries. [, , , ]

Atenolol

  • Compound Description: Atenolol, a β1-selective adrenergic receptor antagonist, provides another point of comparison for Betaxolol, especially in terms of duration of action and plasma elimination half-life. [, , ]

Carteolol

  • Compound Description: Carteolol, a β-adrenergic receptor antagonist with intrinsic sympathomimetic activity, is often compared to Betaxolol to evaluate its impact on respiratory and cardiovascular function in elderly patients. []
  • Relevance: Unlike Carteolol, Betaxolol lacks intrinsic sympathomimetic activity, making it potentially advantageous for elderly patients with glaucoma. Studies comparing these two drugs suggest that Betaxolol may offer a safer option with fewer respiratory and cardiovascular side effects, despite having a cardioselective nature like Betaxolol. []

Brimonidine

  • Compound Description: Brimonidine, an α2-adrenergic receptor agonist, is frequently investigated in combination with Betaxolol for treating primary open-angle glaucoma (POAG). [, , ]
  • Relevance: Although belonging to different drug classes (Betaxolol - β-blocker, Brimonidine - α2-agonist), their combined use demonstrates enhanced efficacy in lowering IOP compared to monotherapy, suggesting a synergistic or additive effect in managing POAG. [, , ]

Nitrendipine

  • Compound Description: Nitrendipine, a calcium channel blocker, is explored in combination with Betaxolol for its potential in managing hypertension and its effects on lipid profiles. []
  • Relevance: Combining Betaxolol with Nitrendipine showcases improved blood pressure control compared to Betaxolol monotherapy, particularly in patients struggling to achieve target blood pressure. Additionally, this combination therapy may offer favorable effects on heart rate and lipid profiles. []

Silibinin

  • Compound Description: Silibinin, a natural compound, has shown potential as an intraocular pressure-lowering agent. [] Studies explore its interaction with Betaxolol to understand its mechanism of action. []
  • Relevance: Comparing Silibinin and Betaxolol in terms of their IOP-lowering capabilities helps understand their individual potencies and potential mechanisms. The observed antagonistic relationship between these compounds suggests that Silibinin might not work through β-adrenergic receptor pathways like Betaxolol. []
Source and Classification

Betaxolol is derived from the class of compounds known as aryloxypropanolamines. Its chemical classification falls under the category of beta-adrenergic antagonists, specifically targeting the beta-1 adrenergic receptors with minimal effects on beta-2 receptors. This selectivity makes it a preferred choice in clinical settings where minimizing respiratory side effects is crucial.

Synthesis Analysis

The synthesis of Betaxolol has been explored through various methods, with significant advancements aimed at improving yield and enantiomeric purity. One notable method involves the alkylation of a phenolic derivative with an oxazolidinyl tosylate precursor, followed by acid-catalyzed hydrolysis to yield the desired compound.

Key Steps in Synthesis

  1. Preparation of Oxazolidinone Derivative: The synthesis begins with R-glyceraldehyde, which can be converted into an oxazolidinone derivative through multi-step reactions involving lead tetraacetate or sodium periodate.
  2. Alkylation Reaction: The phenolic compound undergoes alkylation using an allyl halide in the presence of bases such as potassium tert-butoxide or sodium hydride, typically in polar solvents like dimethyl sulfoxide or tetrahydrofuran.
  3. Cyclopropanation: This step can be achieved using zinc-copper couple methods (Simmons-Smith reaction) or diethyl zinc.
  4. Deprotection: Hydrogenation using Raney Nickel or palladium on carbon is employed to remove protective groups.
  5. Formation of Hydrochloride Salt: The final product is often converted to its hydrochloride salt using solvents like toluene or cyclohexane for better solubility and stability.
Molecular Structure Analysis

Betaxolol has a complex molecular structure characterized by its specific arrangement of atoms that contribute to its pharmacological activity. The molecular formula is C18_{18}H28_{28}N2_{2}O3_{3}, and its structure includes:

  • Aromatic Ring: The molecule features a phenolic ring that is crucial for its interaction with beta-adrenergic receptors.
  • Alkyl Side Chains: It contains an isopropyl group which enhances its lipophilicity, aiding in receptor binding.
  • Hydroxyl Group: The presence of a hydroxyl group contributes to its solubility and interaction capabilities.

The stereochemistry of Betaxolol is also significant; it exists primarily in the S-(−) configuration, which is responsible for its therapeutic effects .

Chemical Reactions Analysis

Betaxolol participates in various chemical reactions that are important for its synthesis and functionalization:

  1. Alkylation Reactions: These reactions are critical for introducing alkyl groups onto the phenolic structure, enhancing its pharmacological properties.
  2. Hydrolysis Reactions: Acid-catalyzed hydrolysis plays a vital role in converting precursors into active forms.
  3. Reduction Reactions: Hydrogenation processes are utilized to modify functional groups within the molecule, particularly during deprotection steps.

These reactions are typically characterized by specific conditions such as temperature control, solvent selection, and the use of catalysts to optimize yields and purity .

Mechanism of Action

Betaxolol exerts its pharmacological effects primarily through selective antagonism of beta-1 adrenergic receptors located in cardiac tissues.

Mechanism Details

  • Receptor Binding: Upon administration, Betaxolol binds preferentially to beta-1 receptors, inhibiting catecholamine-induced effects such as increased heart rate and myocardial contractility.
  • Physiological Effects: This selective inhibition leads to decreased heart rate (negative chronotropic effect), reduced myocardial oxygen demand, and lower blood pressure, making it effective for treating hypertension.
  • Ocular Effects: In ophthalmic formulations, Betaxolol reduces intraocular pressure by decreasing aqueous humor production through similar receptor-mediated pathways .
Physical and Chemical Properties Analysis

Betaxolol exhibits several physical and chemical properties that are crucial for its formulation and therapeutic efficacy:

  • Molecular Weight: Approximately 316.44 g/mol.
  • Solubility: It is soluble in water (at physiological pH) and organic solvents like ethanol and methanol.
  • pKa Value: The pKa value indicates its acidic properties; it has a pKa around 9.0, suggesting it exists predominantly in its ionized form at physiological pH.
  • Stability: Betaxolol is relatively stable under standard storage conditions but should be protected from light and moisture .
Applications

Betaxolol's applications extend beyond hypertension management; it also plays a significant role in ophthalmology:

  1. Hypertension Treatment: As a beta-blocker, it effectively lowers blood pressure and reduces cardiovascular risks.
  2. Glaucoma Management: In eye drop formulations, it significantly lowers intraocular pressure, making it a first-line treatment for glaucoma patients.
  3. Cardiovascular Protection: It may also be used off-label for managing certain types of arrhythmias due to its cardiac effects.

Properties

CAS Number

63659-18-7

Product Name

Betaxolol

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3

InChI Key

NWIUTZDMDHAVTP-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O

Solubility

2.98e-02 g/L

Synonyms

Alcon, Betaxolol
ALO 1401 02
ALO-1401-02
ALO140102
Betaxolol
Betaxolol Alcon
Betaxolol Hydrochloride
Betoptic
Betoptima
Hydrochloride, Betaxolol
Kerlon
Kerlone
Oxodal
SL 75212
SL-75212
SL75212

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.